molecular formula C11H16O B136643 2-Isopropyl-4,6-dimethylphenol CAS No. 143784-33-2

2-Isopropyl-4,6-dimethylphenol

Cat. No. B136643
M. Wt: 164.24 g/mol
InChI Key: OYVVLQHYLBQLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-4,6-dimethylphenol, also known as thymol, is a natural compound that is commonly found in thyme plants. It has been widely used in various industries, including pharmaceuticals, food, and cosmetics, due to its antibacterial, antifungal, and antioxidant properties.

Mechanism Of Action

The mechanism of action of 2-Isopropyl-4,6-dimethylphenol is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It also inhibits the growth of viruses by preventing their replication. Furthermore, it has been shown to scavenge free radicals and reduce inflammation, which can help prevent oxidative stress and inflammation-related diseases.

Biochemical And Physiological Effects

2-Isopropyl-4,6-dimethylphenol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains by disrupting their cell membranes. It also inhibits the growth of fungi by disrupting their cell walls. Furthermore, it has been found to have antiviral activity by preventing the replication of viruses. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Isopropyl-4,6-dimethylphenol in lab experiments include its broad-spectrum antimicrobial activity, antifungal activity, and antiviral activity. It is also readily available and relatively inexpensive. However, its limitations include its potential toxicity at high concentrations and its limited solubility in water.

Future Directions

Future research on 2-Isopropyl-4,6-dimethylphenol should focus on its potential use in the development of new antimicrobial, antifungal, and antiviral agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the prevention and treatment of oxidative stress and inflammation-related diseases. Furthermore, the development of new synthesis methods and the optimization of existing methods can help improve the production efficiency and reduce the cost of 2-Isopropyl-4,6-dimethylphenol.

Synthesis Methods

The synthesis of 2-Isopropyl-4,6-dimethylphenol can be achieved through several methods, including extraction from thyme oil, chemical synthesis, and biotransformation. The most common method is the extraction from thyme oil, which involves the distillation of thyme leaves and stems. The chemical synthesis method involves the reaction of m-cresol and propylene oxide, while the biotransformation method utilizes microorganisms such as Pseudomonas putida to transform m-cresol into 2-Isopropyl-4,6-dimethylphenol.

Scientific Research Applications

2-Isopropyl-4,6-dimethylphenol has been extensively studied for its various biological activities, including antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to be effective against fungal infections, such as Candida albicans. Furthermore, 2-Isopropyl-4,6-dimethylphenol has been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases.

properties

CAS RN

143784-33-2

Product Name

2-Isopropyl-4,6-dimethylphenol

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,4-dimethyl-6-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-7(2)10-6-8(3)5-9(4)11(10)12/h5-7,12H,1-4H3

InChI Key

OYVVLQHYLBQLEI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(C)C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C)O)C

synonyms

Phenol, 2,4-dimethyl-6-(1-methylethyl)- (9CI)

Origin of Product

United States

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